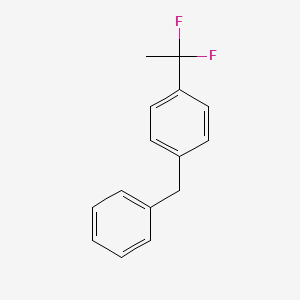

1-Benzyl-4-(1,1-difluoroethyl)benzene

Description

1-Benzyl-4-(1,1-difluoroethyl)benzene is a fluorinated aromatic compound characterized by a benzyl group (-CH₂C₆H₅) and a 1,1-difluoroethyl (-CF₂CH₃) substituent on a benzene ring. The difluoroethyl group introduces unique electronic and steric properties due to fluorine’s electronegativity and the geminal difluoro configuration, which can enhance metabolic stability and lipophilicity compared to non-fluorinated analogs. This compound is of interest in medicinal chemistry and materials science, particularly for applications requiring controlled reactivity and stability .

Properties

IUPAC Name |

1-benzyl-4-(1,1-difluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2/c1-15(16,17)14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCSTHMABHFNFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CC2=CC=CC=C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-4-(1,1-difluoroethyl)benzene can be achieved through various synthetic routes. One common method involves the reaction of 1-bromo-4-(1,1-difluoroethyl)benzene with benzyl magnesium bromide in the presence of a suitable catalyst . The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

1-Benzyl-4-(1,1-difluoroethyl)benzene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols.

Scientific Research Applications

1-Benzyl-4-(1,1-difluoroethyl)benzene has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.

Biology: The compound is utilized in proteomics research to study protein interactions and modifications.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and as a probe in drug discovery and development.

Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(1,1-difluoroethyl)benzene involves its interaction with specific molecular targets and pathways. The difluoroethyl group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

| Compound Name | Substituents | Key Structural Features |

|---|---|---|

| 1-Benzyl-4-(1,1-difluoroethyl)benzene | Benzyl, -CF₂CH₃ | Electron-donating benzyl, geminal F |

| 1-Bromo-4-(1,1-difluoroethyl)benzene | Br, -CF₂CH₃ | Electron-withdrawing Br, higher MW |

| 1-(1,1-Difluoroethyl)-4-nitrobenzene | NO₂, -CF₂CH₃ | Strongly electron-withdrawing NO₂ |

| 1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene | Cl, F, -CF₂CH₃, CH₃ | Multiple halogens, steric methyl |

Physical Properties

Differences in substituents significantly influence physical properties (Table 2):

- Boiling points : Brominated analogs (e.g., 1-Bromo-4-(1,1-difluoroethyl)benzene, ) exhibit higher predicted boiling points (219°C) due to increased molecular weight (MW = 221.04 g/mol) compared to the target compound.

- Density and refractive index : Bromine’s high atomic mass raises density (1.495 g/mL) and refractive index (1.503) relative to benzyl derivatives .

Table 2: Physical Property Comparison

| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

|---|---|---|---|---|

| 1-Bromo-4-(1,1-difluoroethyl)benzene | 221.04 | 219 (predicted) | 1.495 | 1.503 |

| 1-(1,1-Difluoroethyl)-4-nitrobenzene | 201.13 | Not reported | Not reported | Not reported |

| 1-Fluoro-4-(4-fluorophenethyl)benzene | 234.24 | Not reported | Not reported | Not reported |

Biological Activity

1-Benzyl-4-(1,1-difluoroethyl)benzene is an organic compound characterized by a unique structure that includes a benzyl group and a difluoroethyl moiety. This compound has garnered interest in the fields of medicinal chemistry and material science due to its potential biological activity and reactivity with various biological macromolecules. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other industrial sectors.

Chemical Structure and Properties

- Molecular Formula: C₁₈H₁₈F₂

- Molecular Weight: Approximately 180.19 g/mol

The presence of the difluoroethyl group modifies the compound's chemical properties, enhancing its lipophilicity and potentially influencing its interaction with biological targets.

Synthesis Methods

Several synthesis methods have been documented for producing this compound:

- Friedel-Crafts Alkylation: Utilizing difluoroethyl halides in the presence of Lewis acids as catalysts.

- Direct Fluorination Techniques: Employing organometallic reagents to introduce the difluoroethyl group onto the aromatic system.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly through its interactions with various macromolecules. The difluoroethyl group is believed to enhance binding affinity and specificity towards certain biological targets.

The biological mechanisms of action for this compound may involve:

- Enzyme Inhibition: The difluoroethyl moiety can interact with active sites on enzymes, potentially inhibiting their function.

- Receptor Binding: The compound may bind to specific receptors, influencing signaling pathways within cells.

Case Studies and Research Findings

Recent studies have explored the effects of fluorinated compounds similar to this compound. For instance:

Study 1: Antiparasitic Activity

A study investigated the antiparasitic effects of N-benzylated derivatives of thiabendazoles, revealing that increased fluorine substituents enhanced their lipophilicity and biological efficacy against Taenia crassiceps cysticerci. Although not directly involving this compound, this research underscores the potential benefits of fluorination in enhancing biological activity .

Study 2: Fluorinated Drug Candidates

Research into fluorinated drug candidates has shown that compounds containing CF₂X moieties (where X can be Cl or Br) demonstrate selective affinities for specific proteins involved in various diseases. This suggests that similar mechanisms could be at play for this compound when targeting proteins or enzymes critical for disease progression .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene | Bromine and difluoroethyl groups | Exhibits enzyme inhibition |

| 4-Fluorobenzyl alcohol | Fluorine substitution | Moderate receptor binding |

| 2-Chloro-4-(difluoromethyl)phenol | Chlorine and difluoromethyl groups | Antimicrobial properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.